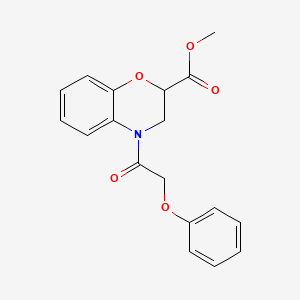![molecular formula C17H14F2N2OS2 B12132127 2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132127.png)
2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(ジフルオロメチル)スルファニル]-3-フェニル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンは、ジフルオロメチル基、フェニル環、およびテトラヒドロベンゾチエノピリミジノンコアを含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(ジフルオロメチル)スルファニル]-3-フェニル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンの合成は、通常、入手しやすい前駆体から開始して、複数の段階を伴います。 反応条件は、多くの場合、水素化ナトリウムなどの強塩基と、ジメチルホルムアミド (DMF) などの極性非プロトン性溶媒の使用を必要とし、求核置換を促進します .
工業生産方法
この化合物の工業生産方法は、収率とスケーラビリティを向上させるために合成経路を最適化することを含む場合があります。 これには、反応効率と制御を強化するための連続フローリアクターの使用や、廃棄物を最小限に抑え、有害な試薬の使用を削減するためのより環境に優しい反応条件の開発が含まれる可能性があります .
化学反応の分析
反応の種類
2-[(ジフルオロメチル)スルファニル]-3-フェニル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、使用する酸化剤に応じて、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、この化合物を対応するチオールまたはチオエーテル誘導体に転換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過酸化水素またはm-クロロ過安息香酸などの酸化剤と、還元のための水素化リチウムアルミニウムなどの還元剤があります。 置換反応は、多くの場合、チオラートナトリウムまたはフッ化カリウムなどの強力な求核試薬を必要とします .
主な生成物
科学研究の応用
2-[(ジフルオロメチル)スルファニル]-3-フェニル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンは、いくつかの科学研究の応用があります。
化学: この化合物は、有機合成におけるビルディングブロックとして、潜在的な医薬品用途を持つより複雑な分子を生成するために使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: この化合物は、その独特の化学構造と生物活性のために、薬物候補としての可能性について調査されています。
科学的研究の応用
2-[(Difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a drug candidate due to its unique chemical structure and biological activity.
作用機序
2-[(ジフルオロメチル)スルファニル]-3-フェニル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンの作用機序は、生物系における酵素や受容体などの特定の分子標的との相互作用を含みます。 ジフルオロメチル基は、これらの標的への化合物の結合親和性を高めることができ、生物活性を高めます。 含まれる分子経路には、特定の用途に応じて、酵素活性の阻害や受容体シグナル伝達の調節が含まれる場合があります .
類似化合物との比較
類似化合物
- 2-[(2-フルオロベンジル)スルファニル]-3-メチル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オン
- 2-[(2,5-ジメチルベンジル)スルファニル]-3-エチル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オン
- 2-[(2,6-ジフルオロベンジル)スルファニル]-3-フェニル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オン
独自性
2-[(ジフルオロメチル)スルファニル]-3-フェニル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジン-4(3H)-オンの独自性は、そのジフルオロメチル基にあります。これは、独特の化学的および生物学的特性を与えます。 この基は、化合物の安定性、親油性、および分子標的への結合親和性を高めることができ、薬物発見と開発のための貴重な足場となります .
特性
分子式 |
C17H14F2N2OS2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
2-(difluoromethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H14F2N2OS2/c18-16(19)24-17-20-14-13(11-8-4-5-9-12(11)23-14)15(22)21(17)10-6-2-1-3-7-10/h1-3,6-7,16H,4-5,8-9H2 |
InChIキー |
IDDGZERLIXZURK-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132052.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132055.png)
![2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline](/img/structure/B12132059.png)
![8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12132064.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12132066.png)

![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132070.png)
![1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12132071.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12132075.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12132084.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132092.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132119.png)
![Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12132122.png)
